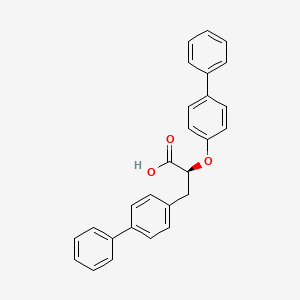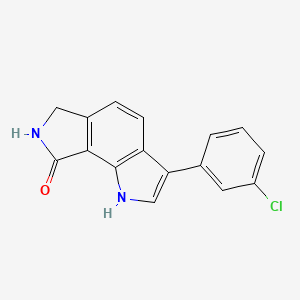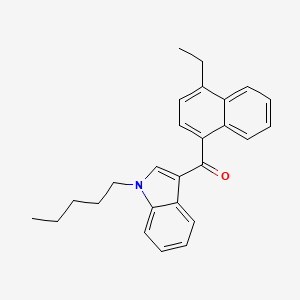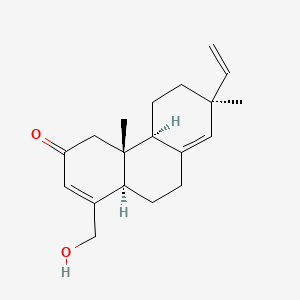
(2s)-3-(Biphenyl-4-Yl)-2-(Biphenyl-4-Yloxy)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LJ570 is the first PPARα/γ Dual Agonist Able To Bind to Canonical and Alternative Sites of PPARγ and To Inhibit Its Cdk5-Mediated Phosphorylation. LJ570 is a potent partial agonist of both PPARα and γ subtypes. LJ570 inhibited the Cdk5-mediated phosphorylation of PPARγ at serine 273 that is currently considered the mechanism by which some PPARγ partial agonists exert antidiabetic effects similar to thiazolidinediones, without showing their typical side effects. LJ570 may be useful for treatment of dyslipidemic type 2 diabetes.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Approach : A related compound, 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, was synthesized from 4,4′-dihydroxybiphenyl, demonstrating the feasibility of synthesizing biphenyl-based compounds for various applications (Cai Li, 2009).
Computational Analysis and Molecular Properties
- Antifungal Tripeptides Study : A study on antifungal tripeptides, including variants of biphenyl-based acids, utilized conceptual density functional theory for molecular property analysis. This indicates the potential for using (2S)-3-(Biphenyl-4-yl)-2-(Biphenyl-4-yloxy)propanoic Acid in computational peptidology (N. Flores-Holguín et al., 2019).
Electrochemical and Material Science Applications
- Corrosion Inhibition : Biphenyl-based compounds, including (2E)-1-(Biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one, have been studied for corrosion inhibition properties, suggesting a potential application for (2S)-3-(Biphenyl-4-yl)-2-(Biphenyl-4-yloxy)propanoic Acid in material sciences (R. Baskar et al., 2012).
Biological and Pharmacological Potential
- Tyrosinase Inhibitors : Biphenyl ester derivatives have been found to inhibit tyrosinase, an enzyme critical in melanin synthesis. This suggests the possibility of (2S)-3-(Biphenyl-4-yl)-2-(Biphenyl-4-yloxy)propanoic Acid having similar biological activities (Huey Chong Kwong et al., 2017).
Environmental and Chemical Engineering
- Cometabolic Degradation Study : A study on biphenyl-utilizing bacteria transforming dibenzofuran indicates potential environmental applications for biphenyl-based compounds in bioremediation and environmental engineering (Qinggang Li et al., 2009).
Propriétés
Nom du produit |
(2s)-3-(Biphenyl-4-Yl)-2-(Biphenyl-4-Yloxy)propanoic Acid |
|---|---|
Formule moléculaire |
C27H22O3 |
Poids moléculaire |
394.47 |
Nom IUPAC |
(S)-3-([1,1'-biphenyl]-4-yl)-2-([1,1'-biphenyl]-4-yloxy)propanoic acid |
InChI |
InChI=1S/C27H22O3/c28-27(29)26(19-20-11-13-23(14-12-20)21-7-3-1-4-8-21)30-25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-18,26H,19H2,(H,28,29)/t26-/m0/s1 |
Clé InChI |
DGMLYRGMJHVKNC-SANMLTNESA-N |
SMILES |
O=C(O)[C@@H](OC1=CC=C(C2=CC=CC=C2)C=C1)CC3=CC=C(C4=CC=CC=C4)C=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LJ570; LJ-570; LJ 570. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1192972.png)
![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)
![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)

